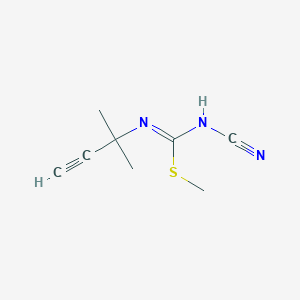
N-Cyano-N'-(2-methyl-3-butyn-2-yl)-S-methyl Isothiourea
Cat. No. B8544899
M. Wt: 181.26 g/mol
InChI Key: BUXPBJUGIAOFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04157347
Procedure details


A solution of dimethyl cyanodithioimidocarbonate (9.0 g, 0.615 mole) and 1,1-dimethylpropargylamine (90% amine, remainder water, 5.68 g, 0.0615 mole) in acetonitrile (125 ml) was stirred at reflux temperature for 13 days. The reaction mixture was evaporated under reduced pressure and the residue chromatographed on silica gel. The appropriate fractions were combined and the product was recrystallized from toluene to give the title product, mp 128°-130.5° C.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:3]=[C:4](SC)[S:5][CH3:6])#[N:2].[CH3:9][C:10]([NH2:14])([C:12]#[CH:13])[CH3:11]>C(#N)C>[C:1]([NH:3][C:4](=[N:14][C:10]([CH3:11])([C:12]#[CH:13])[CH3:9])[S:5][CH3:6])#[N:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)N=C(SC)SC
|
|
Name
|
|
|
Quantity
|
5.68 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#C)N
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 13 days
|
|
Duration
|
13 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was recrystallized from toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)NC(SC)=NC(C)(C#C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
